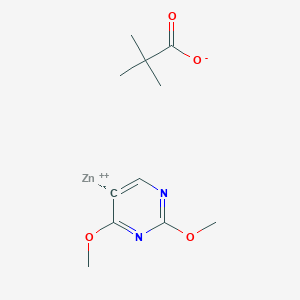
methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core and multiple functional groups such as methoxycarbonyl and difluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2,6-difluoro-4-methoxycarbonylphenylboronic acid . This intermediate can then undergo a Suzuki coupling reaction with a suitable isoquinoline derivative under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate is unique due to its combination of functional groups and the dihydroisoquinoline core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1228554-70-8 |
|---|---|
Molecular Formula |
C19H17F2NO4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C19H17F2NO4/c1-25-18(23)12-3-4-13-10-22(6-5-11(13)7-12)17-15(20)8-14(9-16(17)21)19(24)26-2/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
NEWUAYQDDDIRGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(CC2)C3=C(C=C(C=C3F)C(=O)OC)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)
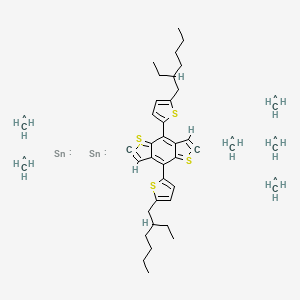

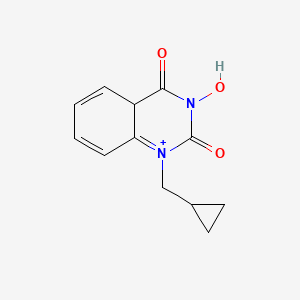
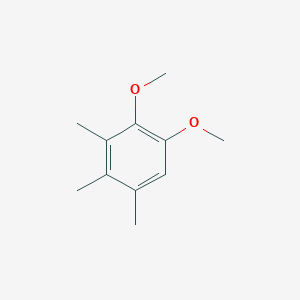



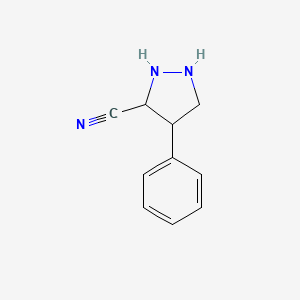
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
